The paper discussing the binding mode and structure-activity relationships of direct inhibitors of the Nrf2-Keap1 complex provides crucial information regarding the phthalimidomethyl group's binding mode. [] The X-ray crystal structure reveals the specific interactions of this group within the protein's binding pocket, providing valuable insights for designing targeted inhibitors. Additionally, the study on stacking interactions in 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emphasizes the role of C–H···π, C–H···O, and C–H···N networks in influencing the molecular structure. []
While the provided articles don't directly elucidate the mechanism of action for compounds containing the phthalimidomethyl group, the study focusing on Nrf2-Keap1 inhibitors suggests a potential mechanism. [] The phthalimidomethyl group, through specific interactions within the Keap1 binding pocket, disrupts the Nrf2-Keap1 protein-protein interaction, ultimately leading to Nrf2 activation. This activation has implications for antioxidant and cytoprotective responses.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: